2-Bromoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

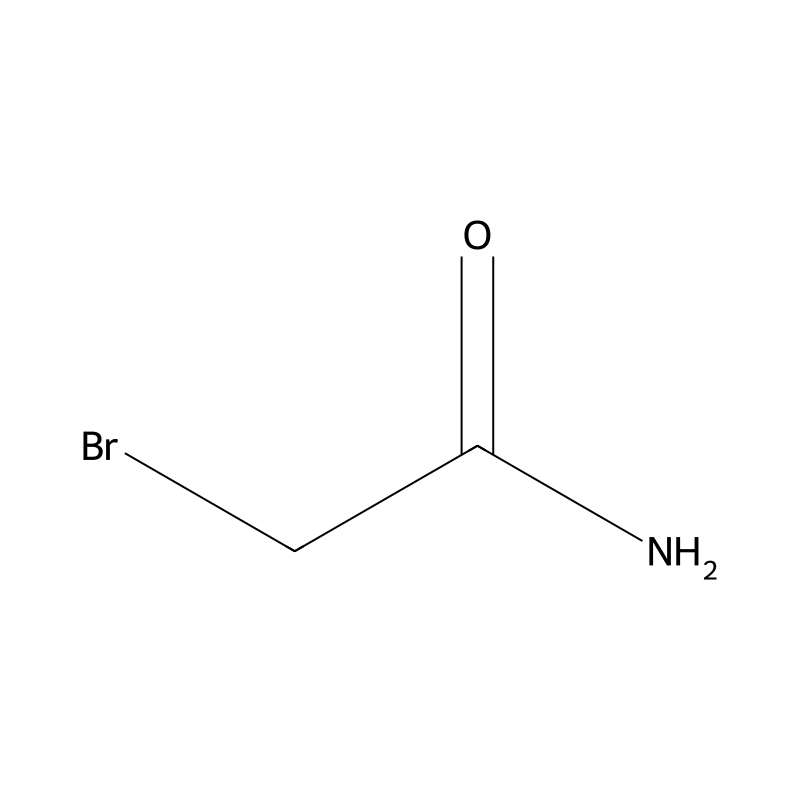

2-Bromoacetamide is an organic compound with the molecular formula C₂H₄BrNO and a molecular weight of 137.96 g/mol. It appears as very faintly beige fine crystals and has a melting point in the range of 87-91 °C. The compound is soluble in water at a concentration of 160 g/L and exhibits a predicted boiling point of approximately 271.6 °C. Its structure includes a bromine atom attached to the second carbon of the acetamide functional group, which significantly influences its chemical reactivity and biological activity .

2-bromoacetamide is considered a harmful substance. It is a skin, eye, and respiratory irritant. The following safety precautions should be taken when handling it:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Organic Synthesis

- Reagent: 2-BA acts as a versatile reagent in organic synthesis due to its reactive carbonyl group and the presence of the bromine atom. The increased electron density around the carbonyl group, caused by the bromine, makes 2-BA more reactive than other amides. This allows it to participate in various reactions, including:

- Nucleophilic acyl substitution: 2-BA readily undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds .

- Alkylation: The carbon atom adjacent to the carbonyl group can be alkylated using strong bases, generating N-alkylated derivatives of 2-BA .

Enzyme Inhibitor

- Alcohol Dehydrogenase (ADH) Inactivation: 2-BA possesses the ability to inactivate alcohol dehydrogenase (ADH), an enzyme responsible for metabolizing alcohol in the body. Studies have shown that 2-BA can covalently bind to the active site of ADH, preventing it from breaking down ethanol . This property makes 2-BA a valuable tool in research related to alcohol metabolism and its associated effects.

Other Applications

- Chemical Analysis: 2-BA serves as a reference standard in various analytical techniques like gas chromatography (GC) and liquid chromatography (LC) for identifying and quantifying other compounds .

- Starting Material: 2-BA can be used as a starting material for the synthesis of other important organic compounds with diverse applications in various fields.

The biological activity of 2-Bromoacetamide is notable for its role as a precursor in biochemical pathways. It has been identified as an inhibitor of dehydropeptidase I, an enzyme involved in peptide metabolism. The compound's interactions with biological macromolecules suggest its potential use in therapeutic applications, particularly in modulating enzyme activity and influencing metabolic processes .

Several methods for synthesizing 2-Bromoacetamide have been documented:

- Bromination of Acetamide: This method involves treating acetamide with bromine or other brominating agents under controlled conditions.

- Reaction with Bromoacetyl Bromide: Acetamide can react with bromoacetyl bromide to yield 2-Bromoacetamide.

- Alternative Synthetic Routes: Various literature sources outline synthetic pathways involving different starting materials and reagents tailored for specific applications .

2-Bromoacetamide has diverse applications across several fields:

- Biochemical Research: It is utilized as a reagent in studies involving enzyme inhibition and DNA interactions.

- Pharmaceutical Development: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways.

- Chemical Synthesis: It acts as a building block for more complex organic compounds, facilitating the development of new materials and drugs .

Research has indicated that 2-Bromoacetamide interacts with various biological molecules, including nucleic acids and proteins. For instance, studies have shown that it reacts significantly faster with ribonuclease A compared to its non-brominated counterparts, highlighting its potential as a tool for probing enzyme mechanisms . The kinetics of these interactions provide insights into its effectiveness as an inhibitor and its utility in biochemical assays.

Several compounds share structural similarities with 2-Bromoacetamide, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetamide | C₂H₅NO | Non-brominated amide; less reactive |

| N-Bromoacetamide | C₂H₄BrNO | Similar reactivity; used in similar reactions |

| 2-Chloroacetamide | C₂H₄ClNO | Chlorine substitution; different reactivity |

| Bromoacetic Acid | C₂H₃BrO₂ | Carboxylic acid derivative; broader applications |

The presence of the bromine atom in 2-Bromoacetamide enhances its electrophilic character compared to acetamide and alters its reactivity profile compared to other halogenated compounds like 2-Chloroacetamide. This unique characteristic makes it particularly valuable in synthetic organic chemistry and biological research .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic